molecular formula C26H46O2 B138780 1,4-Bis(decyloxy)benzene CAS No. 129236-97-1

1,4-Bis(decyloxy)benzene

Cat. No.: B138780
CAS No.: 129236-97-1
M. Wt: 390.6 g/mol
InChI Key: MMGPQYJNRFGRQK-UHFFFAOYSA-N
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Description

1,4-Bis(decyloxy)benzene is an organic compound with the molecular formula C26H46O2. It is a derivative of benzene, where two decyloxy groups are attached to the 1 and 4 positions of the benzene ring. This compound is known for its liquid crystalline properties and is used in various applications, including materials science and organic electronics.

Scientific Research Applications

1,4-Bis(decyloxy)benzene has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of liquid crystalline materials.

    Biology: Studied for its interactions with biological membranes.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Hazards

1,4-Bis(decyloxy)benzene is classified as a combustible solid . It’s recommended to avoid dust formation, breathing vapors, mist or gas, and contact with skin, eyes, or clothing . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(decyloxy)benzene can be synthesized through the Williamson ether synthesis. The general reaction involves the reaction of 1,4-dihydroxybenzene with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Reaction:

C6H4(OH)2+2C10H21BrC6H4(OC10H21)2+2HBr\text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{C}_{10}\text{H}_{21}\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{OC}_{10}\text{H}_{21})_2 + 2 \text{HBr} C6​H4​(OH)2​+2C10​H21​Br→C6​H4​(OC10​H21​)2​+2HBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(decyloxy)benzene primarily undergoes substitution reactions due to the presence of the aromatic ring. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Electrophilic aromatic substitution reactions can occur with reagents such as bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Oxidation Reactions: Oxidation can be carried out using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Halogenated derivatives such as 1,4-bis(decyloxy)-2-bromobenzene.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 1,4-Bis(decyloxy)benzene is primarily related to its ability to form liquid crystalline phases. The decyloxy groups provide flexibility and hydrophobicity, which facilitate the alignment of molecules in a liquid crystalline state. This alignment is crucial for its applications in organic electronics, where the ordered structure enhances charge transport properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(octyloxy)benzene
  • 1,4-Bis(dodecyloxy)benzene
  • 1,4-Bis(hexadecyloxy)benzene

Comparison

1,4-Bis(decyloxy)benzene is unique due to its specific chain length of the decyloxy groups, which provides an optimal balance between flexibility and rigidity. This balance is essential for forming stable liquid crystalline phases. In comparison, 1,4-Bis(octyloxy)benzene has shorter alkyl chains, resulting in lower melting points and less stable liquid crystalline phases. On the other hand, 1,4-Bis(dodecyloxy)benzene and 1,4-Bis(hexadecyloxy)benzene have longer alkyl chains, which can lead to higher melting points and increased viscosity, affecting the material’s processability.

Properties

IUPAC Name

1,4-didecoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-23-27-25-19-21-26(22-20-25)28-24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGPQYJNRFGRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373004
Record name 1,4-Bis(decyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129236-97-1
Record name 1,4-Bis(decyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3 liter round bottom flask was charged with hydroquinone (75 g, 0.681 moles), bromodecane (461 g, 2.08 moles), potassium carbonate (290 g, 2.09 moles), and acetonitrile (1500 mL). The flask was fitted with a mechanical stirrer and two reflux condensers. The flask was heated with stirring under nitrogen for 3 days. The flask was allowed to cool to ambient temperature, and water (2 liters) was added. The resulting solids were broken up by being shaken with water. The collected solids were air dried and then dissolved in hot heptane (2000 mL). The hot clear heptane solution was added to CH3OH (3 liters), and a colorless flocculant solid formed. The solid was collected, air dried and was suitable for use directly in the next step. 1H NMR was consistent with the proposed structure.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
461 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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